Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has been widely used in the laboratory for a variety of applications. BOPC has been used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of compounds. BOPC has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has highlighted the synthesis of new piperidine substituted benzothiazole derivatives, demonstrating the compound's utility in creating biologically active molecules with antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021). Another study detailed the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluated their efficacy as inhibitors, showcasing the compound's potential in medicinal chemistry (Picard, Baston, Reichert, & Hartmann, 2000).
Catalytic Applications
A notable application involves the use of a gold(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient synthesis of various heterocyclic compounds, including piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006). This highlights the compound's role in facilitating complex chemical transformations.
Biological and Pharmacological Research
Antimicrobial Activity
Studies have synthesized N-substituted derivatives of certain piperidine compounds, showing moderate to significant antibacterial activity, underscoring the compound's potential in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Another research focus is on enzyme inhibition, where synthesized piperidine derivatives have been evaluated for their inhibitory activity against specific enzymes, suggesting potential therapeutic applications (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
Safety And Hazards
properties
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.